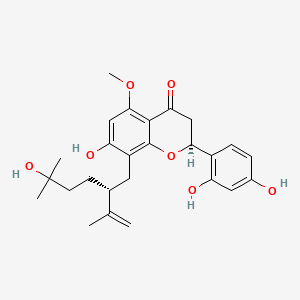

Kurarinol

説明

Kurarinol is a potent inhibitor of sortase A, with an IC50 value of 107.7 ± 6.6 μM . It has extremely strong tyrosinase inhibitory activity and exerts varying degrees of inhibition on tyrosinase-dependent melanin biosynthesis . It is considered a candidate for skin-whitening agents .

Synthesis Analysis

Kurarinol has been found to inhibit tyrosinase activity . It has been reported that some prenylated flavonoids contained in the dichloromethane fraction of the ethanolic extract of Sophora flavescens, such as kuraridin, sophoraflavanone G, kurarinone, and kushenol F, are tyrosinase inhibitors .Molecular Structure Analysis

Kurarinol has a molecular formula of C26H32O7 . It contains a total of 67 bonds, including 35 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 hydroxyl group, 3 aromatic hydroxyls, 1 tertiary alcohol, and 2 .Chemical Reactions Analysis

In a study, Kurarinol was found to inhibit tyrosinase activity in a reaction mixture consisting of three different concentrations of the L-tyrosine substrate (0.5 to 2mM) and mushroom tyrosinase, in a 50mM potassium phosphate buffer .Physical And Chemical Properties Analysis

Kurarinol has a molecular weight of 456.53 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .科学的研究の応用

Anti-Inflammatory Activity

Kurarinol, a flavonoid isolated from the roots of Sophora flavescens, has been suggested to exert potent antioxidant and immunosuppressive effects . It has been demonstrated that Kurarinol activates Nuclear factor erythroid 2-related factor 2 (Nrf2) and increases the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1) . This activation of Nrf2 leads to the downregulation of the expression of kelch-like ECH-associated protein 1 (KEAP1), subsequently leading to the activation of Nrf2 . Kurarinol also inhibits the expression of the inflammatory cytokine, interleukin (IL)-1β, and inducible nitric oxide synthase (iNos) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .

Antioxidant Activity

Kurarinol has been found to induce several antioxidant enzymes, including superoxide dismutase (SOD), HO-1, glutathione peroxidase (GPX), and catalase (CAT), in human prostate cancer PC3 cells . This suggests that Kurarinol could be a potential therapeutic agent for conditions associated with oxidative stress.

Inhibition of Tyrosinase and Melanin Synthesis

Kurarinol has been found to inhibit tyrosinase activity, which is a key enzyme involved in melanin synthesis . Compared with kojic acid, a well-known tyrosinase inhibitor, Kurarinol showed potent tyrosinase inhibitory activity . This suggests that Kurarinol could be a potential candidate as a skin-whitening agent .

作用機序

Target of Action

Kurarinol has been found to interact with several targets. It has considerable binding affinity for dopamine D1A, D2L, and D4 receptors . It also inhibits tyrosinase, a key enzyme involved in melanin biosynthesis, with an IC50 of 0.1 μM .

Mode of Action

Kurarinol exhibits antagonist behavior on the D1A receptor and agonist effects on the D2L and D4 receptors . It also acts as a competitive inhibitor of tyrosinase . Furthermore, it has been found to downregulate the expression of kelch-like ECH-associated protein 1 (KEAP1), leading to the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) .

Biochemical Pathways

Kurarinol’s interaction with its targets affects several biochemical pathways. Its activation of Nrf2 leads to increased expression of antioxidant enzymes, including heme oxygenase-1 (HO-1) . It also inhibits the nuclear factor kappa B signaling pathway, which plays a crucial role in inflammation .

Result of Action

Kurarinol’s actions result in various molecular and cellular effects. Its activation of Nrf2 and subsequent induction of HO-1 have been associated with immunosuppressive effects . Additionally, its interaction with dopamine receptors might alleviate clinical symptoms of Parkinson’s disease and other neurodegenerative diseases .

特性

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O7/c1-14(2)15(8-9-26(3,4)31)10-18-20(29)12-23(32-5)24-21(30)13-22(33-25(18)24)17-7-6-16(27)11-19(17)28/h6-7,11-12,15,22,27-29,31H,1,8-10,13H2,2-5H3/t15-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUPAAIHKAIUSU-QRQCRPRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318587 | |

| Record name | Kurarinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kurarinol | |

CAS RN |

855746-98-4 | |

| Record name | Kurarinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855746-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kurarinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

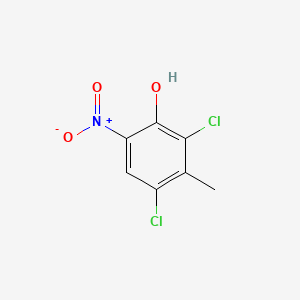

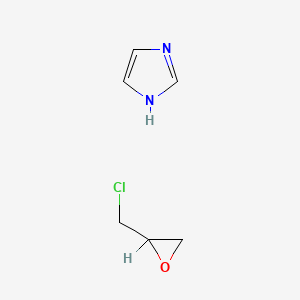

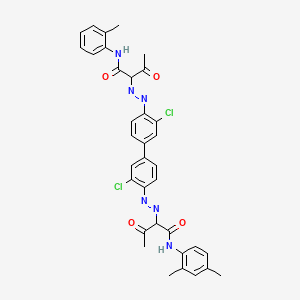

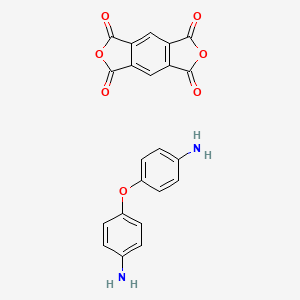

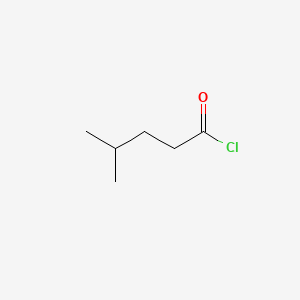

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B1581400.png)